4-(6-Bromo-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarbonitrile

ATM kinase inhibition quinazoline SAR radiosensitizer development

4-(6-Bromo-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarbonitrile (CAS 338774-70-2) is a synthetic quinazoline derivative bearing a 6-bromo substituent, a 3-hydroxy-4-oxo-3,4-dihydroquinazoline core, and a para-cyanophenyl group at the 2-position. It is annotated as a small-molecule inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase.

Molecular Formula C15H8BrN3O2
Molecular Weight 342.152
CAS No. 338774-70-2
Cat. No. B2894460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-Bromo-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarbonitrile
CAS338774-70-2
Molecular FormulaC15H8BrN3O2
Molecular Weight342.152
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)C2=NC3=C(C=C(C=C3)Br)C(=O)N2O
InChIInChI=1S/C15H8BrN3O2/c16-11-5-6-13-12(7-11)15(20)19(21)14(18-13)10-3-1-9(8-17)2-4-10/h1-7,21H
InChIKeyHVVKADDIBUZARF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(6-Bromo-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarbonitrile (CAS 338774-70-2) for ATM Kinase Research Procurement


4-(6-Bromo-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarbonitrile (CAS 338774-70-2) is a synthetic quinazoline derivative bearing a 6-bromo substituent, a 3-hydroxy-4-oxo-3,4-dihydroquinazoline core, and a para-cyanophenyl group at the 2-position. It is annotated as a small-molecule inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase [1]. Its molecular formula is C15H8BrN3O2, with a molecular weight of 342.15 g/mol and a predicted boiling point of 567.8±60.0 °C .

Substitution Risk in 6-Substituted Quinazoline ATM Inhibitors: Why 4-(6-Bromo-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarbonitrile Cannot Be Trivially Replaced


In the quinazoline ATM kinase inhibitor series, the C-6 substituent is a critical determinant of both metabolic stability and kinase selectivity. The Min et al. (2016) structure-activity relationship (SAR) study demonstrated that replacing the C-6-methoxy group (as in the lead compound 4) considerably improved metabolic stability without compromising potency [1]. A C-6-bromo substituent introduces distinct electronic (electron-withdrawing) and steric properties, as well as a heavier halogen mass, compared to C-6-methoxy, C-6-chloro, or unsubstituted analogs. These differences can alter cytochrome P450 oxidative metabolism, plasma protein binding, and off-target kinase engagement in ways that are not predictable from the core scaffold alone. Consequently, 4-(6-Bromo-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarbonitrile cannot be assumed interchangeable with its 6-chloro, 6-methoxy, or 6-unsubstituted congeners without direct comparative pharmacological validation.

Quantitative Evidence Availability for 4-(6-Bromo-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarbonitrile (CAS 338774-70-2) in Comparator Context


Structural Differentiation from the Min et al. (2016) Lead Compound 4: C-6 Bromine vs. C-6 Methoxy

The target compound possesses a bromine atom at the C-6 position, whereas the lead compound 4 in the Min et al. (2016) optimization study bears a methoxy group at C-6 [1]. In that study, replacement of the C-6-methoxy group was shown to considerably improve metabolic stability. This structural difference is chemically defined, but no head-to-head pharmacological comparison between the C-6-bromo and C-6-methoxy congeners has been published in peer-reviewed literature for the ATM target.

ATM kinase inhibition quinazoline SAR radiosensitizer development

Differentiation from the 6-Chloro Analog: Halogen Identity at C-6

The 6-chloro analog, 4-(6-Chloro-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarbonitrile, is commercially available and represents the closest structural comparator. Bromine is larger, more polarizable, and more lipophilic than chlorine (Hansch π: Br = 0.86 vs. Cl = 0.71). These physicochemical differences can influence target binding, membrane permeability, and metabolic fate. However, no published study has directly compared the ATM inhibitory activity, selectivity, or pharmacokinetics of the 6-bromo and 6-chloro derivatives under identical conditions.

halogen SAR quinazoline ATM inhibitor 6-substituted quinazoline

Purity and Basic Physicochemical Specifications

The compound is available from commercial suppliers at ≥95% purity, as verified by HPLC or equivalent methods . Its molecular identity is confirmed by CAS registry number 338774-70-2, molecular formula C15H8BrN3O2, and monoisotopic mass 340.98 Da . These specifications ensure batch-to-batch consistency for research use.

compound identity quality control purity specification

Research Application Scenarios for 4-(6-Bromo-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarbonitrile (CAS 338774-70-2)


Structure-Activity Relationship (SAR) Exploration of C-6 Halogenated Quinazoline ATM Inhibitors

This compound is suited for systematic SAR studies comparing C-6 substituent effects (bromo vs. chloro, methoxy, fluoro, or unsubstituted) on ATM kinase inhibition, selectivity against related PIKK family kinases (ATR, DNA-PK, mTOR), and in vitro metabolic stability. The bromine atom's larger van der Waals radius and electron-withdrawing character may confer distinct pharmacological properties that can only be defined through direct parallel testing against its chloro and other analogs.

Radiosensitization Probe Development with Defined Halogen Substituent

ATM inhibitors are investigated as radiosensitizing agents in oncology. The C-6 bromo substituent may influence the compound's metabolic half-life in microsomal assays and its selectivity window relative to cytotoxicity in non-irradiated cells, as suggested by the Min et al. (2016) finding that C-6 substitution critically modulates metabolic stability [1]. Researchers profiling radiosensitization in glioblastoma or other ATM-dependent cancer models can use this compound to probe whether increased lipophilicity (vs. the 6-chloro analog) enhances or diminishes the therapeutic window.

Kinase Selectivity Panel Screening for PIKK Family Profiling

Given the high sequence homology among PIKK family members, off-target activity at ATR, DNA-PK, mTOR, and PI3K isoforms is a known liability of early ATM inhibitors. This compound can be submitted to broad kinase selectivity panels to generate the first published selectivity profile for the C-6-bromo quinazoline chemotype, enabling data-driven selection between the 6-bromo, 6-chloro, and 6-methoxy variants for specific experimental contexts.

Quote Request

Request a Quote for 4-(6-Bromo-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.